molecular formula C8H6ClF3N2O3 B11758944 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate CAS No. 1032350-07-4

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate

Cat. No.: B11758944
CAS No.: 1032350-07-4
M. Wt: 270.59 g/mol
InChI Key: ILEULPZLIIFHRM-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate is an organic compound with the molecular formula C8H6ClF3N2O3 and a molecular weight of 270.59 g/mol. It is a derivative of nicotinaldehyde and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves the reaction of 2-chloro-4-nitrobenzaldehyde with an amino compound such as ammonia or an amine . The reaction typically takes place in the presence of a solvent like dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted nicotinaldehyde derivatives .

Scientific Research Applications

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and cyanides.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its reactive functional groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The amino and chloro groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloronicotinaldehyde: This compound is similar but lacks the trifluoroacetate group.

    2-Chloro-4-nitrobenzaldehyde: A precursor in the synthesis of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate.

    4-Amino-2-chloropyridine-3-carbaldehyde: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to the presence of the trifluoroacetate group, which can enhance its reactivity and stability in certain reactions . This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Properties

CAS No.

1032350-07-4

Molecular Formula

C8H6ClF3N2O3

Molecular Weight

270.59 g/mol

IUPAC Name

4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7)

InChI Key

ILEULPZLIIFHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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